2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-
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Overview
Description
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on one phenyl ring and a nitro group on the other, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethoxybenzaldehyde and 3-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis may involve similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different biological activities.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones with different functional groups.
Scientific Research Applications
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-phenyl-: Lacks the nitro group, resulting in different reactivity and biological activity.
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(4-nitrophenyl)-: Similar structure but with the nitro group in a different position, affecting its properties.
2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(2-nitrophenyl)-: Another positional isomer with distinct characteristics.
Uniqueness
The presence of both methoxy and nitro groups in 2-Propen-1-one, 1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)- makes it unique in terms of its chemical reactivity and potential biological activities. The specific positioning of these groups can significantly influence its interactions with molecular targets and its overall properties.
Properties
CAS No. |
115043-98-6 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15NO5/c1-22-14-7-8-15(17(11-14)23-2)16(19)9-6-12-4-3-5-13(10-12)18(20)21/h3-11H,1-2H3 |
InChI Key |
ITRAGDODVWDDEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
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